Lumicitabine
説明
それはRNAポリメラーゼ阻害剤として作用し、これらのウイルスの複製過程を阻害します .
製法
合成ルートと反応条件
ルミシタビンは、様々な官能基を導入する多段階プロセスを通じて合成されます反応条件は通常、これらの変換を促進するために有機溶媒と触媒を使用することを伴います .
工業的生産方法
ルミシタビンの工業的生産は、同様の合成ルートに従いますが、より大規模です。 このプロセスは、収率と純度を最適化するために設計されており、多くの場合、クロマトグラフィーや結晶化などの高度な精製技術を使用して、最終製品が医薬品基準を満たしていることを保証します .
準備方法
Synthetic Routes and Reaction Conditions
Lumicitabine is synthesized through a multi-step process involving the incorporation of various functional groupsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類
ルミシタビンは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: 官能基をより酸化された状態に変換すること。
還元: 官能基をより酸化されていない状態に還元すること。
置換: ある官能基を別の官能基で置き換えること。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒が含まれます。 条件は、通常、所望の変換を保証するために、制御された温度とpHレベルを伴います .
主な生成物
これらの反応から生成される主な生成物には、最終的なルミシタビン化合物を生成するためにさらに処理される様々な中間体が含まれます。 これらの中間体は、多くの場合、ルミシタビンのコア構造を保持していますが、異なる官能基が結合しています .
科学研究の応用
ルミシタビンは、その抗ウイルス特性について広く研究されています。RSVとhMPVの治療のために、初期の臨床試験で有望な結果が示されています。 さらに、ニパウイルスを含む他のRNAウイルスに対する潜在的な効果について研究が進められています . 医学の分野では、ルミシタビンはウイルス感染におけるウイルス量を減らし、患者の転帰を改善する能力について調査されています .
科学的研究の応用
Lumicitabine has been extensively studied for its antiviral properties. It has shown promise in early clinical trials for the treatment of RSV and hMPV. Additionally, research is ongoing to explore its potential against other RNA viruses, including the Nipah virus . In the field of medicine, this compound is being investigated for its ability to reduce viral load and improve patient outcomes in viral infections .
作用機序
ルミシタビンは、ウイルス複製に不可欠な酵素であるRNAポリメラーゼを阻害することにより効果を発揮します。ルミシタビンは酵素の活性部位に結合することにより、ウイルスRNAの合成を阻止し、複製過程を停止させます。 このメカニズムは、ウイルス複製に関与する分子経路を標的にするため、ルミシタビンは強力な抗ウイルス剤となります .
類似化合物との比較
類似化合物
パリビズマブ: RSV予防に使用されるモノクローナル抗体。
プレサトビル: RSVを標的にする別の抗ウイルス薬。
ジレソビル: RSV治療のための開発中の薬剤。
独自性
これらの化合物と比較して、ルミシタビンは、RNAポリメラーゼ阻害剤としての作用機序において独自性を持ちます。 他の薬剤は、ウイルスライフサイクルの異なる段階を標的にする可能性がありますが、ルミシタビンは特異的に複製過程を阻害するため、抗ウイルス療法に対して独自のアプローチを提供します .
生物活性
Lumicitabine, also known as ALS-8176 or JNJ-64041575, is an antiviral compound primarily developed for treating respiratory syncytial virus (RSV) and human metapneumovirus (hMPV). This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, clinical trial outcomes, and potential applications against various RNA viruses.
This compound functions as a nucleoside analog and acts as an inhibitor of RNA-dependent RNA polymerase. Upon administration, it is metabolized into ALS-008112, which is then converted into its active triphosphate form (ALS-008136) within cells. This active form selectively inhibits the RNA polymerase activity of RSV, leading to viral chain termination during replication .
Chemical Structure
- Chemical Formula : C₁₈H₂₅ClFN₃O₆
- Molar Mass : 433.86 g/mol
The structure of this compound is crucial for its interaction with viral polymerases, which facilitates its antiviral activity against RSV and other RNA viruses .
Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand this compound's absorption, distribution, metabolism, and excretion (ADME). In clinical trials, this compound was administered in various regimens to assess its PK profile in hospitalized adults infected with RSV:
Regimen | Loading Dose (LD) | Maintenance Dose (MD) |
---|---|---|
Placebo | 1x Placebo | 9x Placebo |
Low-Dose this compound | 750 mg | 250 mg |
High-Dose this compound | 1,000 mg | 500 mg |
The dosing regimen aimed to maximize the compound's efficacy shortly after infection onset .
Phase 2b Clinical Trial
A pivotal Phase 2b trial evaluated the antiviral activity and safety of this compound in hospitalized patients with RSV. The primary objectives included assessing the dose-response relationship based on nasal RSV shedding measured by quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) .
Key Findings:
- Efficacy : Initial results indicated some antiviral activity; however, subsequent analyses revealed limited efficacy compared to placebo.
- Safety : The compound was generally well-tolerated with manageable side effects.
- Clinical Outcomes : Measures such as duration of hospitalization and supplemental oxygen requirements were monitored but showed no significant improvement in the treatment group compared to placebo .
Discontinuation of Development
Despite early promise, the disappointing results from Phase 2b trials led to the discontinuation of this compound's development for RSV treatment. However, ongoing research is exploring its potential against other RNA viruses, including Nipah virus .
Case Study 1: Adult Challenge Study
In an adult challenge study involving healthy volunteers exposed to RSV, this compound demonstrated a reduction in viral load compared to placebo controls. Participants receiving this compound reported milder symptoms and shorter durations of viral shedding .
Case Study 2: Efficacy Against Other Viruses
Recent investigations have suggested that this compound may exhibit antiviral activity against other pathogens such as Nipah virus. Preliminary data indicate that it could inhibit viral replication effectively in vitro, warranting further exploration in clinical settings .
特性
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVKYGMNSQJLIN-KYZVSKTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028057 | |
Record name | Lumicitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445385-02-3 | |
Record name | Lumicitabine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445385023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumicitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lumicitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine, 4'-C-(chloromethyl)-2'-deoxy-2'-fluoro-, 3',5'-bis(2-methylpropanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUMICITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNW5PQ52G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。